molecular formula C5H12O2Si B7822950 (Dimethoxymethyl)(vinyl)silane

(Dimethoxymethyl)(vinyl)silane

Cat. No.: B7822950
M. Wt: 132.23 g/mol
InChI Key: ORHSGYTWJUDWKU-UHFFFAOYSA-N
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Description

Nomenclature and Classification within Vinylsilanes and Alkoxysilanes

Properly named ethenyl-dimethoxy-methylsilane according to IUPAC nomenclature, this compound is also commonly referred to as dimethoxymethylvinylsilane (B103025) or methylvinyldimethoxysilane. nih.govfishersci.ca It belongs to two important classes of organosilicon compounds:

Vinylsilanes: These are compounds containing a vinyl group (CH2=CH-) directly bonded to a silicon atom. This group is susceptible to various organic reactions, making vinylsilanes versatile building blocks in synthesis.

Alkoxysilanes: These compounds feature one or more alkoxy groups (-OR) attached to silicon. The methoxy (B1213986) groups (–OCH3) in (dimethoxymethyl)(vinyl)silane are hydrolyzable, meaning they can react with water to form silanol (B1196071) groups (Si-OH). These silanols can then condense with each other or with hydroxyl groups on the surface of inorganic materials to form stable siloxane bonds (Si-O-Si).

The combination of a reactive vinyl group and hydrolyzable methoxy groups within the same molecule is the key to its utility as a coupling agent and crosslinker.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name ethenyl-dimethoxy-methylsilane nih.gov
CAS Number 16753-62-1 nih.gov
Molecular Formula C5H12O2Si smolecule.com
Molecular Weight 132.23 g/mol smolecule.com
SMILES COSi(C=C)OC nih.gov
InChI Key ZLNAFSPCNATQPQ-UHFFFAOYSA-N nih.govsigmaaldrich.com

Historical Context and Evolution of Research in Organosilicon Compounds

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comnumberanalytics.comwikipedia.org This marked the birth of a field that would grow to have a profound impact on science and technology. Early research in the 20th century, pioneered by Frederic Kipping, involved the synthesis of numerous simple organosilicon compounds and the discovery of polysiloxanes. sbfchem.comwikipedia.org Kipping's work, which included the use of Grignard reagents to create alkyl- and arylsilanes, laid the groundwork for the future silicone industry. wikipedia.orgrichsilicone.com

The field experienced significant growth after 1940, driven by the recognition of the potential applications of polymeric organosilicon compounds. sbfchem.com The development of silicone resins, coatings, and other materials expanded rapidly, particularly with applications in military equipment during World War II for insulation, lubrication, and sealing. sbfchem.com

Research into vinylsilanes as a specific class of organosilicon compounds has evolved to focus on their unique reactivity. The development of synthetic methods like hydrosilylation, which involves the addition of a hydrosilane to an alkyne or alkene, has been a cornerstone of silicon chemistry, providing an atom-economic route to vinylsilanes. researchgate.net However, controlling the stereoselectivity of these reactions to produce specific isomers remains an active area of research. researchgate.net The synthesis of highly substituted vinylsilanes, in particular, continues to be a challenge for chemists. researchgate.netnih.gov

Significance of the Compound in Advanced Materials Science and Synthetic Methodologies

The dual functionality of this compound makes it a critical component in several areas of advanced materials science and synthetic chemistry.

In Advanced Materials Science:

Coupling Agent: Its primary role is as a silane (B1218182) coupling agent, forming durable bonds between organic polymers and inorganic surfaces. smolecule.comgelest.com The methoxy groups hydrolyze to form silanols, which then bond to the surface of materials like glass fibers, while the vinyl group can copolymerize with the organic resin matrix. This enhances the interfacial adhesion, leading to composite materials with improved mechanical properties. smolecule.com

Crosslinker: The ability of the vinyl group to participate in polymerization reactions allows it to be used as a crosslinking agent in polymers. This creates a network structure, improving the thermal stability and mechanical strength of the material.

Surface Modification: It is used to modify surfaces, imparting hydrophobic (water-repellent) properties and resistance to environmental degradation. smolecule.com This is particularly useful in the formulation of protective coatings. smolecule.com For example, research has shown that the microstructure of latexes modified with vinyl silane evolves during storage, indicating crosslinking reactions that can enhance material properties. researchgate.net

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Colorless liquid chemicalbook.com
Boiling Point 106 °C sigmaaldrich.com
Density 0.884 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.395 sigmaaldrich.com
Flash Point 3 °C (closed cup) sigmaaldrich.com

In Synthetic Methodologies:

Cross-Coupling Reactions: The vinylsilane moiety can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. nih.gov This allows for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis for constructing complex molecules. smolecule.comgelest.com

Hydrosilylation: While a method for its synthesis, hydrosilylation can also be a reaction in which vinylsilanes participate as substrates, leading to more complex organosilicon structures. researchgate.net

Polymer Synthesis: this compound can be used as a monomer in the synthesis of specialized polymers. For instance, it is used in the direct polycondensation synthesis of polymethylvinylborosiloxanes (PMVBs). sigmaaldrich.comchemicalbook.com

The versatility of this compound, stemming from its unique molecular architecture, ensures its continued importance in the development of new materials and synthetic strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxymethyl(ethenyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2Si/c1-4-8-5(6-2)7-3/h4-5H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHSGYTWJUDWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(OC)[SiH2]C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Dimethoxymethyl Vinyl Silane

The synthesis of (Dimethoxymethyl)(vinyl)silane, a valuable organosilicon compound, can be achieved through several synthetic routes. These methodologies involve the formation of the crucial silicon-vinyl bond and provide access to this versatile reagent. The primary synthetic strategies include the hydrosilylation of alkynes, silylation of alkenylmetal compounds, coupling reactions of haloalkenes with silylmetal species, reactions involving carbonyl compounds, transformations of alkynylsilanes, and palladium-catalyzed silylation of terminal alkenes.

Hydrosilylation of Alkynes

Hydrosilylation of acetylene (B1199291) with a corresponding hydrosilane, such as (dimethoxymethyl)silane, represents a direct and atom-economical method for the synthesis of this compound. This reaction typically involves the addition of a Si-H bond across the carbon-carbon triple bond of an alkyne, catalyzed by a transition metal complex.

Rhodium complexes, for instance, have been shown to be active catalysts for the hydrosilylation of acetylene with alkyldialkoxysilanes. These reactions can proceed with high efficiency, leading to the formation of the desired alkylvinyldialkoxysilanes in yields reaching up to 85-98%. The general scheme for this transformation is as follows:

H-C≡C-H + H-Si(CH₃)(OCH₃)₂ → H₂C=CH-Si(CH₃)(OCH₃)₂

The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the addition, although for a symmetrical alkyne like acetylene, only one regioisomer is possible.

Catalyst TypeSubstratesProductYield (%)
Rhodium ComplexAcetylene, (Dimethoxymethyl)silaneThis compoundup to 85-98

Silylation of Alkenylmetal Compounds

A well-established method for the formation of vinylsilanes involves the reaction of a vinyl organometallic reagent with a suitable halosilane. nih.gov This approach relies on the nucleophilic character of the vinylmetal compound to displace a halide from the silicon atom.

Specifically, vinyl Grignard reagents (e.g., vinylmagnesium bromide) or vinyllithium (B1195746) can be reacted with (dimethoxymethyl)chlorosilane to produce this compound. The reaction is typically carried out in an anhydrous etheral solvent.

CH₂=CH-MgBr + Cl-Si(CH₃)(OCH₃)₂ → CH₂=CH-Si(CH₃)(OCH₃)₂ + MgBrCl

This method is versatile and allows for the synthesis of a wide range of substituted vinylsilanes by varying the structure of the alkenylmetal reagent. However, the preparation and handling of organometallic reagents require inert atmosphere techniques due to their sensitivity to air and moisture. nih.gov

Alkenylmetal ReagentSilyl (B83357) HalideProduct
Vinylmagnesium bromide(Dimethoxymethyl)chlorosilaneThis compound
Vinyllithium(Dimethoxymethyl)chlorosilaneThis compound

Coupling Reactions of Haloalkenes with Silylmetal Species

Transition metal-catalyzed cross-coupling reactions provide another powerful tool for the synthesis of vinylsilanes. In this approach, a haloalkene, such as vinyl bromide or vinyl iodide, is coupled with a silylmetal reagent in the presence of a suitable catalyst, typically based on palladium or nickel.

The silylmetal species can be, for example, a silylzinc, silylstannane, or silylborane derivative of (dimethoxymethyl)silane. These reactions, often named after their developers (e.g., Negishi, Stille, Suzuki-Miyaura coupling), are known for their high functional group tolerance. The general transformation can be represented as:

CH₂=CH-X + M-Si(CH₃)(OCH₃)₂ → CH₂=CH-Si(CH₃)(OCH₃)₂ + M-X (where X = Br, I and M = metal)

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivities in these coupling processes.

Reactions of Carbonyl Compounds with Silylmetal Species

Vinylsilanes can also be synthesized from carbonyl compounds through various transformations. One common strategy is the Peterson olefination, where an α-silyl carbanion reacts with an aldehyde or ketone to form a β-hydroxysilane intermediate. Subsequent elimination of the hydroxyl and silyl groups in either a syn or anti manner leads to the formation of the corresponding alkene. To synthesize a vinylsilane via a related pathway, a carbonyl compound can be converted into a vinyl derivative which is then silylated.

Alternatively, α-silyl carbonyl compounds can serve as precursors to vinylsilanes. For instance, the reaction of α-chloro acylsilanes with nucleophiles can lead to α-silyl ketones. These can then be subjected to further transformations, such as reduction and elimination, to generate the vinylsilane moiety. While less direct, these methods offer synthetic routes from readily available carbonyl-containing starting materials. thieme-connect.de

Hydrometalation and Hydrogenation of Alkynylsilanes

The transformation of alkynylsilanes into vinylsilanes can be achieved through hydrometalation or hydrogenation reactions. Hydrometalation involves the addition of a metal hydride across the triple bond of an alkynylsilane, such as (dimethoxymethyl)(ethynyl)silane. This process generates a vinylmetal species, which can then be quenched with a proton source to yield the vinylsilane. The stereochemistry of the resulting vinylsilane (cis or trans) depends on the specific hydrometalating agent and reaction conditions.

Alternatively, selective hydrogenation of the triple bond of an alkynylsilane can afford the corresponding vinylsilane. This requires careful control of the catalyst and reaction conditions to avoid over-reduction to the ethylsilane. Catalysts based on palladium, platinum, or rhodium are often employed for this purpose, sometimes "poisoned" to decrease their activity and enhance selectivity for the alkene product.

Palladium-Catalyzed Silylation of Terminal Alkenes (Silyl-Heck Reaction)

A more modern and increasingly popular method for the synthesis of vinylsilanes is the palladium-catalyzed silylation of terminal alkenes, often referred to as the Silyl-Heck reaction. nih.govnih.govorganic-chemistry.org This reaction involves the coupling of a terminal alkene, such as ethylene (B1197577), with a silylating agent, typically a silyl halide or silyl triflate, in the presence of a palladium catalyst. nih.govnih.gov

For the synthesis of this compound, ethylene could be reacted with a suitable (dimethoxymethyl)silyl electrophile. The reaction generally proceeds with high regio- and stereoselectivity, typically affording the (E)-vinylsilane. nih.govnih.gov

CH₂=CH₂ + X-Si(CH₃)(OCH₃)₂ → CH₂=CH-Si(CH₃)(OCH₃)₂ + HX (where X = halide, OTf)

The Silyl-Heck reaction offers several advantages, including the use of readily available alkenes as starting materials and a high degree of functional group tolerance. nih.gov The development of new catalyst systems continues to expand the scope and utility of this powerful transformation. scispace.com

AlkeneSilylating AgentCatalyst SystemProduct
Ethylene(Dimethoxymethyl)silyl halidePalladium complexThis compound
Styrene derivativesTrialkylsilyl halidesPalladium complex/phosphine ligandSubstituted (E)-β-silylstyrenes

Stereoselective Synthesis Pathways

The stereoselective synthesis of specific vinylsilanes, including this compound, is a nuanced area of organosilicon chemistry. While direct stereoselective pathways for this compound are not extensively documented in publicly available research, general methodologies for the stereocontrolled synthesis of vinylsilanes offer valuable insights. These methods primarily focus on achieving specific E/Z configurations of the vinyl group.

One of the most prominent and atom-economical methods for vinylsilane synthesis is the hydrosilylation of alkynes. This reaction can be catalyzed by various transition metals, and the choice of catalyst and ligands plays a crucial role in determining the stereoselectivity of the product. For instance, certain catalysts might favor the syn-addition of the silane (B1218182) to the alkyne, leading to the (Z)-isomer, while others might promote anti-addition, resulting in the (E)-isomer.

Recent advancements have highlighted the use of copper-catalyzed silylation of alkenes as an efficient and stereoselective route to vinylsilanes. This method offers a potentially low-cost and environmentally benign alternative to systems based on precious metals. The reaction is proposed to proceed via a radical process and demonstrates a broad substrate scope and good functional group tolerance.

Furthermore, transition metal-catalyzed stereoselective C-H activation and silylation have emerged as powerful tools for constructing chiral organosilicon compounds. While often applied to create silicon-centered chirality, these methods can also be adapted for the stereoselective formation of vinylsilanes. Catalytic systems involving rhodium, iridium, or palladium with chiral ligands have been successfully employed to achieve high enantioselectivities in the synthesis of various silylated compounds.

Organocatalysis also presents a promising avenue for the asymmetric synthesis of organosilicon compounds. For example, organocatalytic enantioselective synthesis of tertiary silyl ethers has been reported, proceeding via a desymmetrizing carbon-carbon bond-forming silicon-hydrogen exchange reaction. Such strategies could potentially be adapted for the stereoselective synthesis of vinylsilanes with chiral silicon centers.

While these general pathways provide a framework for the potential stereoselective synthesis of this compound, further research is required to develop specific and optimized protocols for this particular compound.

Reactivity and Reaction Mechanisms

The reactivity of this compound is centrally governed by the hydrolysis and condensation of its dimethoxy groups, a cornerstone of sol-gel processes. These reactions lead to the formation of siloxane bonds (Si-O-Si), resulting in the creation of oligomers and, eventually, a cross-linked network. The kinetics of these processes are intricate and are influenced by a multitude of factors.

Hydrolysis and Condensation Kinetics in Sol-Gel Processes

The sol-gel process involving organoalkoxysilanes like this compound proceeds in two primary steps: hydrolysis and condensation.

Hydrolysis: The initial step involves the hydrolysis of the methoxy (B1213986) groups (–OCH₃) to form silanol (B1196071) groups (–Si–OH) and methanol (B129727). This reaction is reversible.

Si(CH₃)(CH=CH₂)(OCH₃)₂ + 2H₂O ⇌ Si(CH₃)(CH=CH₂)(OH)₂ + 2CH₃OH

Condensation: The subsequent condensation reactions involve the silanol groups. This can occur through two pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. 2Si(CH₃)(CH=CH₂)(OH)₂ → (HO)(CH₃)(CH=CH₂)Si–O–Si(CH=CH₂)(CH₃)(OH) + H₂O

Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule. Si(CH₃)(CH=CH₂)(OH)₂ + Si(CH₃)(CH=CH₂)(OCH₃)₂ → (HO)(CH₃)(CH=CH₂)Si–O–Si(CH=CH₂)(CH₃)(OCH₃) + CH₃OH

The rates of these reactions are not independent and are significantly influenced by several experimental parameters.

Catalysts and the pH of the reaction medium are arguably the most critical factors controlling the kinetics of hydrolysis and condensation. afinitica.com Both acidic and basic conditions catalyze these reactions, but through different mechanisms, which in turn affects the structure of the resulting polysiloxane network.

Under acidic conditions (low pH) , the hydrolysis reaction is typically fast. The electrophilicity of the silicon atom is increased by the protonation of an alkoxy group, making it more susceptible to nucleophilic attack by water. afinitica.com The condensation reaction, however, is relatively slow, which allows for the formation of more linear or randomly branched polymer chains.

In alkaline media (high pH) , the hydrolysis rate is also enhanced. The reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. afinitica.com In contrast to acidic conditions, the condensation rate under basic conditions is significantly faster than the hydrolysis rate. This rapid condensation leads to the formation of more compact, highly branched, and particle-like structures. researchgate.net

The isoelectric point for silica (B1680970) is generally around a pH of 2. At this pH, the rates of both hydrolysis and condensation are at a minimum.

Table 1: General Influence of pH on Hydrolysis and Condensation Rates

pH Range Hydrolysis Rate Condensation Rate Resulting Structure
Acidic (pH < 2) Fast Slow Linear or randomly branched polymers
Isoelectric Point (pH ≈ 2) Minimum Minimum Slow gelation

The molar ratio of water to silane (R) is a crucial parameter that directly influences the extent of hydrolysis and subsequent condensation. afinitica.com Stoichiometrically, two moles of water are required to hydrolyze one mole of this compound. However, the actual amount of water used can significantly impact the reaction kinetics and the final product.

A low water/silane ratio (sub-stoichiometric) will result in incomplete hydrolysis, leaving unreacted methoxy groups on the silicon atoms. This can lead to a more linear and less cross-linked polymer structure.

Conversely, a high water/silane ratio (supra-stoichiometric) generally accelerates the hydrolysis rate. afinitica.com With an excess of water, the equilibrium of the hydrolysis reaction is shifted towards the formation of silanols, promoting a higher degree of cross-linking and a more condensed network. However, very high water content can sometimes lead to phase separation due to the limited solubility of the organosilane. nih.gov

Table 2: Effect of Water/Silane Ratio on Sol-Gel Process

Water/Silane Ratio (R) Extent of Hydrolysis Condensation Pathway Final Structure
Low (R < 2) Incomplete Dominated by alcohol-producing condensation Less branched, more linear oligomers
Stoichiometric (R = 2) Complete (theoretically) Balance between water- and alcohol-producing condensation Moderately cross-linked network

The nature of the organic substituent on the silicon atom plays a significant role in the hydrolysis and condensation kinetics due to both electronic and steric effects. afinitica.com In this compound, the vinyl group (–CH=CH₂) is a non-hydrolyzable, organo-functional group.

The vinyl group is relatively small and electron-withdrawing, which can influence the reactivity of the silicon center. Electron-withdrawing groups can increase the electrophilicity of the silicon atom, potentially accelerating the hydrolysis rate.

Steric factors related to the alkoxy groups also play a critical role. The hydrolysis rate of alkoxysilanes is generally inversely proportional to the steric bulk of the alkoxy groups. nih.gov For instance, methoxy groups hydrolyze faster than ethoxy groups, which in turn hydrolyze faster than propoxy groups. In the case of this compound, the methoxy groups are relatively small, contributing to a faster hydrolysis rate compared to silanes with larger alkoxy substituents.

Temperature: Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation. researchgate.net This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. The Arrhenius equation describes this relationship, where the rate constant increases exponentially with temperature.

Solvent: The choice of solvent can significantly affect the kinetics of the sol-gel process. nih.gov A co-solvent, often an alcohol like ethanol (B145695) or propanol, is typically used to homogenize the silane and water mixture, as organoalkoxysilanes have limited solubility in water. The polarity, viscosity, and hydrogen-bonding capacity of the solvent can influence the reaction rates. researchgate.net Protic solvents can participate in hydrogen bonding and potentially affect the reaction mechanisms, while the viscosity of the solvent can impact the diffusion of reactants. nih.gov

Ionic Strength: The ionic strength of the solution can also influence the reaction kinetics, particularly the condensation step. The presence of salts can affect the stability of charged intermediates and the solubility of silica species, thereby altering the condensation rate.

Table 3: Summary of Influencing Factors on Hydrolysis and Condensation Kinetics

Factor Effect on Hydrolysis Rate Effect on Condensation Rate
Catalyst/pH Catalyzed by both acids and bases; minimum rate at isoelectric point. Catalyzed by both acids and bases; generally faster in basic media.
Water/Silane Ratio Increases with higher water content up to a certain limit. Higher water content leads to more complete hydrolysis and thus more available silanols for condensation.
Organo-Functional Group Electronic effects of the vinyl group can influence reactivity. The non-hydrolyzable group becomes part of the final network structure.
Steric Factors Smaller alkoxy groups (methoxy) lead to faster hydrolysis. Steric hindrance around the silicon atom can slow down condensation.
Temperature Increases with increasing temperature. Increases with increasing temperature.
Solvent Polarity, viscosity, and hydrogen-bonding capacity of the solvent can alter the rate. Can influence the solubility of oligomers and the reaction mechanism.

| Ionic Strength | Can affect the stability of intermediates. | Can influence the aggregation and precipitation of silica species. |

SN2-Si Mechanism and Intermediate States

The hydrolysis and condensation reactions of alkoxysilanes, including this compound, are proposed to proceed via a nucleophilic substitution mechanism at the silicon center, known as the SN2-Si mechanism. This mechanism is distinct from the SN2 reaction at a carbon center. In an alkaline medium, the reaction is initiated by the nucleophilic attack of a hydroxyl ion (OH⁻) or a deprotonated silanol group (R-SiO⁻) on the silicon atom of the this compound. This attack leads to the formation of a hypervalent, pentacoordinate silicon intermediate or transition state.

The structure of this intermediate is typically a trigonal bipyramid, with the incoming nucleophile and the leaving group occupying the apical positions. For the hydrolysis of this compound, the incoming nucleophile is a hydroxyl group, and the leaving group is a methoxy group (-OCH₃). The subsequent departure of the methoxide (B1231860) ion (CH₃O⁻), which is then protonated to form methanol, results in the formation of a silanol group (-Si-OH).

Nucleophilic Attack: A hydroxide ion attacks the electrophilic silicon atom.

Intermediate Formation: A pentacoordinate silicon intermediate is formed.

Leaving Group Departure: A methoxide ion is eliminated.

Protonation: The methoxide ion is protonated by water to form methanol, regenerating the hydroxide catalyst.

This process can repeat to replace the second methoxy group, ultimately forming a dihydroxysilane. The condensation reaction, where two silanol groups react to form a siloxane bond (Si-O-Si), also follows a similar SN2-Si pathway, where one silanol attacks the silicon atom of another, with the elimination of a water molecule. Steric and inductive effects of the substituents on the silicon atom influence the rates of these reactions.

Crosslinking Mechanisms with Organic Polymers

This compound is utilized in the crosslinking of organic polymers, particularly polyethylene, through a two-stage process often referred to as moisture curing. This method enhances the thermal and mechanical properties of the base polymer.

The first stage involves the grafting of the vinylsilane onto the polymer backbone. This is typically achieved by heating the polymer with the silane in the presence of a radical initiator, such as dicumyl peroxide (DCP). The peroxide decomposes to form free radicals, which abstract hydrogen atoms from the polymer chains (e.g., polyethylene), creating polymer macro-radicals. These macro-radicals then add across the vinyl group of the this compound, covalently bonding the silane to the polymer chain.

The second stage is the moisture-induced crosslinking. The grafted polymer is exposed to water or moisture, often in the presence of a condensation catalyst like a tin compound (e.g., di-n-butyl-tin dilaurate). The methoxy groups on the silicon atom undergo hydrolysis to form reactive silanol groups (-Si-OH). These silanol groups then undergo condensation reactions with each other, either from the same or adjacent polymer chains, to form stable siloxane bridges (-Si-O-Si-). This network of siloxane crosslinks restricts the mobility of the polymer chains, leading to improved properties such as tensile strength, chemical resistance, and heat resistance.

StageDescriptionInitiator/CatalystKey Chemical Transformation
1. Grafting The vinyl group of the silane reacts with the polymer backbone.Radical Initiator (e.g., Peroxide)C=C bond addition to a polymer radical.
2. Hydrolysis The methoxy groups on the silicon are converted to silanol groups.WaterSi-OCH₃ → Si-OH
3. Condensation Silanol groups react to form siloxane crosslinks between polymer chains.Condensation Catalyst (e.g., Tin compound)2(Si-OH) → Si-O-Si + H₂O

Dimerization and Disproportionation Reactions of Vinyl Silanes

Vinyl silanes, including those structurally similar to this compound, can undergo homocoupling reactions such as dimerization and disproportionation, often mediated by transition-metal complexes. These reactions provide pathways to form larger molecules with multiple silicon centers.

Dimerization typically involves the head-to-tail coupling of two vinyl silane molecules to form 1,4-bis(silyl)butenes. For instance, palladium complexes, such as those generated from (phenanthroline)Pd(CH₃)₂ activated with B(C₆F₅)₃, have been shown to catalyze the dimerization of trialkoxyvinylsilanes.

Disproportionation , also known as self-metathesis, is a competing reaction pathway that leads to the formation of 1,2- or 1,1-bis(silyl)ethene derivatives. This reaction involves the cleavage and reformation of the C=C double bonds. Various transition-metal complexes are known to mediate this transformation.

The selectivity between dimerization and disproportionation is influenced by the choice of catalyst and reaction conditions. For example, in studies with trimethoxy(vinyl)silane and triethoxy(vinyl)silane using a palladium-phenanthroline catalyst, a mixture of dimer and disproportionation products was observed, with the dimer being the major product but with moderate selectivity. Disproportionation was somewhat less prevalent with the bulkier triethoxy(vinyl)silane substrate compared to the trimethoxy version.

Reaction TypeProduct(s)Catalyst Example
Dimerization 1,4-bis(dialkoxymethylsilyl)butenes(phen)Pd(CH₃)₂ / B(C₆F₅)₃
Disproportionation 1,2- or 1,1-bis(dialkoxymethylsilyl)etheneAlkylidenedinitrosylmolybdenum complexes

Co-condensation Reactions with Other Alkoxysilanes and Silanols

This compound can participate in co-condensation reactions with other hydrolyzable silanes, such as tetraethoxysilane (TEOS), or with pre-formed silanols. This process is a cornerstone of sol-gel chemistry and is used to create hybrid organic-inorganic materials and modify surfaces.

The reaction proceeds through the hydrolysis of the methoxy groups on the this compound and the alkoxy groups on the co-reactant (e.g., ethoxy groups on TEOS) to form their respective silanol intermediates. These hydrolysis reactions are often catalyzed by acids or bases.

Once the silanol groups are formed, they can undergo two types of condensation reactions:

Homocondensation: Condensation between two identical silanol molecules.

Co-condensation: Condensation between two different silanol molecules, for example, between the hydrolyzed this compound and hydrolyzed TEOS.

Co-condensation leads to the formation of a copolymeric siloxane network (Si-O-Si) where the properties are a hybrid of the two precursors. The vinyl group from the this compound is incorporated into the resulting material, providing a site for further organic reactions, such as polymerization or grafting. The extent of hydrolysis and condensation can be controlled by factors like pH, water-to-silane ratio, solvent, and catalyst, which in turn dictates the final structure and properties of the material.

Photo-Activated Reaction Pathways

Photo-activated pathways offer temporal and spatial control over the reactions of alkoxysilanes. One such approach involves the use of photoremovable protecting groups (PPGs) as the alkoxy substituents on the silicon atom. While not specifically detailed for this compound, the principle can be extended to it by synthesizing a derivative where the methoxy groups are replaced by a photolabile group, such as a 2-nitrobenzyloxy group.

In this methodology, the silane is stable and unreactive in the dark. Upon irradiation with UV light of a specific wavelength, the PPG is cleaved, releasing the reactive silanol group. This photo-generated silanol can then undergo the condensation reactions described previously to form siloxane bonds, leading to polymerization or surface modification only in the irradiated areas. This technique allows for the photolithographic patterning of surfaces and the controlled, light-induced formation of silicone materials from stable precursors. The kinetics of the deprotection and subsequent polymerization can be monitored using spectroscopic methods like NMR and UV-Vis.

Polymerization Behavior: Radical and Coordination Polymerization Pathways

The vinyl group of this compound allows it to undergo polymerization through pathways common to vinyl monomers.

Radical Polymerization: Vinyl silanes can be polymerized using radical initiators. For example, trimethoxyvinylsilane (TMVS), a closely related compound, has been polymerized in bulk at elevated temperatures using dicumyl peroxide as an initiator. The polymerization kinetics were found to be similar to conventional radical polymerization involving bimolecular termination. The initial rate of polymerization (Rp) for TMVS was expressed by the equation Rp = k[Initiator]⁰·⁶[Monomer]¹·⁰. However, the resulting polymers often have low molecular weights due to a high rate of chain transfer to the monomer.

This compound can also be copolymerized with other vinyl monomers, such as vinyl acetate (B1210297) or acrylates, via free radical polymerization. This allows for the incorporation of hydrolyzable silyl functionality into a variety of organic polymers, imparting properties such as improved adhesion and the potential for subsequent moisture curing. The reactivity ratios in copolymerization determine the distribution of the silane monomer within the final polymer chain. For the copolymerization of TMVS (M1) with vinyl acetate (M2), the reactivity ratios were determined to be r₁ = 1.4 and r₂ = 0.24.

Coordination Polymerization: Vinylsilanes can also be polymerized using coordination catalysts, such as Ziegler-Natta catalysts. This pathway can lead to polymers with different structures and properties compared to those obtained by radical polymerization. For instance, the coordination anionic polymerization of the parent vinylsilane (CH₂=CHSiH₃) yielded a solid polymer with a [−CH₂CH(SiH₃)−] structure. This method offers the potential for greater control over the polymer's stereochemistry and microstructure.

Polymerization TypeInitiator/CatalystKey Features
Radical Polymerization Peroxides (e.g., Dicumyl Peroxide), AIBN- Susceptible to chain transfer, leading to low molecular weight homopolymers. - Useful for copolymerization with other vinyl monomers.
Coordination Polymerization Ziegler-Natta Catalysts- Can produce polymers with different microstructures. - Offers potential for stereochemical control.

Advanced Characterization Techniques in Dimethoxymethyl Vinyl Silane Research

Spectroscopic Characterization

Spectroscopy is a cornerstone in the study of (Dimethoxymethyl)(vinyl)silane, offering detailed information about its chemical structure and behavior during chemical processes such as polymerization and surface grafting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atoms within the molecule.

Multi-nuclear NMR analysis provides a complete picture of the molecular structure of this compound).

¹H NMR spectroscopy is used to identify the different types of protons in the molecule. The vinyl group protons (CH₂=CH-) typically appear as a complex multiplet system in the range of 5.8-6.2 ppm. The protons of the methoxy (B1213986) groups (-OCH₃) resonate as a sharp singlet around 3.5 ppm, while the methyl group protons directly attached to the silicon atom (Si-CH₃) appear as a singlet at approximately 0.1 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton. The vinyl carbons (CH₂=CH-) show distinct signals, typically around 130 ppm and 138 ppm. The methoxy carbon (-OCH₃) resonates at about 50 ppm, and the methyl carbon (Si-CH₃) appears at a much higher field, often below 0 ppm.

²⁹Si NMR spectroscopy is particularly powerful for studying silicon-containing compounds. It gives direct insight into the chemical environment of the silicon atom. For this compound, a characteristic signal is expected in the negative chemical shift region, which is typical for silicon atoms with alkoxy and alkyl/vinyl substituents. The precise chemical shift provides information on the substituents attached to the silicon atom.

Table 1: Representative NMR Spectroscopic Data for this compound Functional Groups

Nucleus Functional Group Typical Chemical Shift (δ) in ppm
¹H Si-CH =CH₂ 5.8 - 6.2
¹H O-CH₃ ~3.5
¹H Si-CH₃ ~0.1
¹³C Si-C H=C H₂ 130 - 138
¹³C O-C H₃ ~50
¹³C Si-C H₃ -5 to 0

In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR spectrometer. This method allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and quenching. For reactions involving this compound, such as hydrolysis, condensation, or polymerization, in situ ¹H NMR can be employed to follow the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the polymer backbone. nih.gov This provides valuable kinetic data and mechanistic insights into the polymerization process. nih.gov

Infrared (IR) Spectroscopy (FTIR, ATR-IR)

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR), is a fundamental technique for identifying functional groups and monitoring chemical changes in this compound). univ.kiev.uaresearchgate.net

During the polymerization or grafting of this compound, IR spectroscopy can be used to track the progress of the reaction. Key spectral changes include:

A decrease in the intensity of the C=C stretching vibration of the vinyl group (around 1600 cm⁻¹). univ.kiev.ua

The disappearance of the vinyl C-H stretching bands (above 3000 cm⁻¹).

The appearance or broadening of bands associated with the Si-O-Si linkage (around 1000-1100 cm⁻¹) as a result of hydrolysis and condensation of the methoxy groups, indicating the formation of a polysiloxane network. researchgate.net

ATR-IR is especially useful for analyzing surface modifications, where this compound is grafted onto a substrate. This technique allows for the direct analysis of the surface layer with minimal sample preparation. redalyc.org

Table 2: Key Infrared Absorption Bands for Monitoring this compound Reactions

Wavenumber (cm⁻¹) Vibrational Mode Significance in Reaction Monitoring
~3050, ~1600, ~1410 Vinyl C-H, C=C, CH₂ stretches Disappear upon polymerization of the vinyl group.
~2970, ~2840 C-H stretching (methyl, methoxy) Generally remain but may shift slightly.
~1080, ~800 Si-O-C stretching Decrease upon hydrolysis of methoxy groups.

Chromatographic Methods

Chromatographic techniques are essential for the separation and analysis of complex mixtures and are particularly important for characterizing the polymers derived from this compound.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight and molecular weight distribution of polymers. For polymers synthesized from this compound, GPC provides crucial information about the success of the polymerization reaction and the physical properties of the resulting material. lcms.cz

In a GPC experiment, a polymer solution is passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. lcms.cz By calibrating the instrument with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined.

The key parameters obtained from GPC analysis are:

Number-average molecular weight (Mₙ)

Weight-average molecular weight (Mₙ)

Polydispersity Index (PDI) , which is the ratio of Mₙ to Mₙ and indicates the breadth of the molecular weight distribution. A PDI close to 1.0 suggests a narrow distribution.

This data is critical for correlating the polymerization conditions with the final properties of the poly(this compound), such as its viscosity, mechanical strength, and thermal stability. lcms.czresearchgate.net

Table 3: Typical Data Obtained from GPC Analysis of a Polymer

Parameter Symbol Description
Number-Average Molecular Weight Mₙ The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular Weight Mₙ An average that takes into account the weight of each polymer molecule in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the analysis of volatile silicon compounds like this compound. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the components of a sample. In the context of this compound) research, GC-MS is instrumental in verifying the purity of the compound and identifying the byproducts and intermediates of its hydrolysis and condensation reactions. researchgate.net

The process begins with the injection of the sample into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a heated column containing a stationary phase. The separation is based on the differential partitioning of the sample's components between the mobile and stationary phases. For silanes, the choice of the column is critical to avoid on-column reactions.

Upon exiting the column, the separated components enter the mass spectrometer. Here, they are ionized, typically through electron ionization (EI). The resulting positively charged ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The fragmentation pattern, or mass spectrum, produced is a unique fingerprint for a specific molecule.

The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight and several fragment ions resulting from the cleavage of Si-C and Si-O bonds. Common fragmentation pathways for organosilanes include the loss of methyl, methoxy, or vinyl groups. nih.govdiva-portal.org For instance, a prominent peak in the mass spectrum of a related compound, dimethylsilanediol, was observed at m/z 77. nasa.gov Analysis of these fragments allows for the unambiguous identification of the parent molecule and its derivatives formed during reactions. researchgate.net It is important to be aware of potential background contamination from siloxanes originating from the GC system itself, such as septa or column bleed, which can interfere with the analysis. chromatographyonline.comnih.gov

Table 1: Illustrative GC-MS Fragmentation Data for an Organosilane

Mass-to-Charge Ratio (m/z)Potential Fragment IonInterpretation
119[M-CH3]+Loss of a methyl group
103[M-OCH3]+Loss of a methoxy group
89[Si(OCH3)2H]+Fragment containing two methoxy groups
59[Si(O)CH3]+A common fragment in methoxysilanes

Microscopic and Surface Analysis Techniques

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. In the study of this compound, SEM is primarily used to investigate the effects of its application as a surface treatment or coating on various substrates. rsc.orgresearchgate.net By applying this silane (B1218182), often through a sol-gel process, the surface properties of materials like metals, glass, or polymers can be significantly altered. mdpi.com

SEM analysis provides detailed images of the surface topography, revealing how the silane coating is distributed across the substrate. Researchers can assess the uniformity and integrity of the film, and identify any defects such as cracks, pores, or agglomerations. mdpi.commdpi.com For example, when used in coatings containing nanoparticles, SEM can show how the silane affects the dispersion and aggregation of these particles. mdpi.com The resulting surface can be transformed from smooth to a rougher, lotus-leaf-like texture, which can enhance properties like hydrophobicity. rsc.org

The technique works by scanning a focused beam of electrons over the sample's surface. The interactions between the electrons and the atoms in the sample produce various signals, including secondary electrons, backscattered electrons, and X-rays. Secondary electrons are most commonly used for imaging the morphology and topography of the surface. The images generated can achieve high resolution and provide a three-dimensional appearance, offering valuable insights into the structure of the silane-modified surface.

Table 2: Summary of SEM Observations on Silane-Coated Surfaces

SubstrateObservationInferred PropertyReference
Stainless SteelFormation of a uniform film with some nanoparticle agglomerates.Improved corrosion resistance and hydrophobicity. mdpi.com
Mild SteelPresence of intact silica (B1680970) patches after immersion tests.Enhanced barrier protection against corrosion. mdpi.com
Magnesium AlloyA coating of approximately 2.2 μm thickness was achieved.Increased corrosion resistance by several orders of magnitude. rsc.org
Aluminum/Epoxy CompositeImproved interfacial adhesion between filler and matrix.Enhanced mechanical and tribological behaviors. researchgate.net

Atomic Layer Deposition (ALD) for Controlled Surface Modification

Atomic Layer Deposition (ALD) is an advanced thin-film deposition technique that allows for the growth of highly uniform and conformal films with atomic-level precision. Organosilanes, including compounds like this compound, are potential precursors for depositing silicon-containing films such as silicon dioxide (SiO₂) or silicon nitride (SiNₓ) via ALD. google.comgelest.comsigmaaldrich.com This method is particularly valuable for applications requiring precise control over film thickness and composition, such as in microelectronics and photovoltaics. google.comgelest.com

The ALD process is based on sequential, self-limiting surface reactions. A typical ALD cycle for depositing a silicon-containing film using a precursor like this compound would involve four steps:

Precursor Pulse: A vapor of this compound is introduced into the reaction chamber, where it chemisorbs onto the substrate surface. The reaction is self-limiting, meaning it stops once all available surface sites are occupied.

Purge: Excess precursor and any gaseous byproducts are removed from the chamber by an inert gas, such as nitrogen or argon.

Reactant Pulse: A co-reactant, such as water, oxygen, or ammonia (B1221849) plasma, is introduced. This reactant reacts with the chemisorbed silane layer to form the desired material and surface functional groups for the next cycle.

Purge: The gaseous byproducts of the second reaction and any unreacted co-reactant are purged from the chamber.

This cycle is repeated to grow a film of the desired thickness. The self-limiting nature of each step ensures that the film growth is uniform even on complex, three-dimensional structures. The vinyl and dimethoxymethyl groups on the silane molecule provide reactive sites that can be tailored for specific ALD processes. The volatility of the organosilane is a key property for its use as an ALD precursor. gelest.com

Table 3: The Four Steps of a Typical ALD Cycle for SiO₂ Deposition

StepProcessDescription
1Precursor PulseVapor of this compound is introduced and chemisorbs on the surface.
2Inert Gas PurgeExcess precursor and byproducts are removed from the chamber.
3Co-reactant PulseAn oxidant (e.g., H₂O vapor) is introduced to react with the adsorbed layer.
4Inert Gas PurgeReaction byproducts and excess co-reactant are removed.

Thermal Analysis for Reaction Kinetics

Thermal analysis techniques are essential for studying the thermal stability of materials and the kinetics of chemical reactions that occur upon heating. slideshare.netwikipedia.org Thermogravimetric Analysis (TGA) is a primary method used in this field. For this compound, TGA is employed to investigate the kinetics of its polymerization (crosslinking) and thermal decomposition. researchgate.net

In a TGA experiment, the mass of a sample is continuously monitored as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). slideshare.netwikipedia.org The resulting plot of mass versus temperature, known as a TGA curve, provides valuable information about the thermal events occurring. For a silane like this compound, which can undergo hydrolysis and condensation reactions, TGA can track the mass loss associated with the release of methanol (B129727) and water during the formation of a crosslinked polysiloxane network. The thermal stability of the final crosslinked polymer can also be determined by identifying the onset temperature of decomposition. scielo.br

By conducting TGA experiments at multiple heating rates, kinetic parameters such as the activation energy of the decomposition or crosslinking reaction can be calculated using various kinetic models. wikipedia.orgnih.gov This data is crucial for understanding the reaction mechanisms and for predicting the material's behavior at different temperatures. The information helps in designing materials with desired thermal stability for specific applications. scielo.br

Table 4: Representative TGA Data for a Vinylsilane Undergoing Thermal Curing and Decomposition

Temperature Range (°C)Mass Change (%)Associated Process
50 - 150-5%Evaporation of solvent and initial condensation (release of methanol/water).
150 - 350-2%Further crosslinking and curing of the siloxane network.
350 - 500-60%Major decomposition of the organic (vinyl) components of the polymer.
> 500-Formation of a stable ceramic-like residue (e.g., silica).

Academic and Research Applications of Dimethoxymethyl Vinyl Silane

Role as a Silane (B1218182) Coupling Agent

As a silane coupling agent, (Dimethoxymethyl)(vinyl)silane significantly improves the performance of composite materials by enhancing the adhesion between the inorganic reinforcement (filler) and the organic polymer matrix. This leads to a more robust and durable material with improved mechanical properties.

The primary function of this compound in composite materials is to improve the interfacial adhesion between the dissimilar phases of the inorganic filler and the polymer matrix. The bifunctional nature of this silane allows it to chemically bond with both materials, creating a strong and durable interface. The methoxy (B1213986) groups on the silicon atom can hydrolyze to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups present on the surface of inorganic fillers such as glass, silica (B1680970), or metal oxides. Simultaneously, the vinyl group can copolymerize with the polymer matrix during curing or polymerization. This dual reactivity creates a covalent linkage across the interface, leading to significantly enhanced adhesion.

The formation of a stable interphase by this compound at the filler-polymer interface is a multi-step process. The initial step involves the hydrolysis of the methoxy groups on the silane molecule in the presence of water to form silanol groups (Si-OH). This is a critical activation step that makes the silane reactive towards the inorganic surface.

These newly formed silanol groups can then undergo a condensation reaction with the hydroxyl groups (-OH) present on the surface of the inorganic substrate. This reaction results in the formation of strong, covalent siloxane bonds (Si-O-Substrate) that anchor the silane molecule to the filler surface.

The vinyl functional group of the now surface-bound silane is oriented away from the filler surface and is available to react with the polymer matrix. During the polymerization or cross-linking of the polymer, the vinyl group can participate in the reaction, forming a covalent bond with the polymer chains. This creates a continuous chemical bridge from the inorganic filler, through the silane coupling agent, to the organic polymer matrix, resulting in a well-bonded and stable interphase.

Research on similar vinylsilanes, such as trimethoxyvinylsilane, has demonstrated a notable increase in the tensile strength of polymer blends. For instance, the treatment of a starch-polyvinyl alcohol (PVA) blend with trimethoxyvinylsilane resulted in a considerable increase in tensile shear strength, as detailed in the table below. This improvement is attributed to the crosslinking and self-polymerization of the vinyl silane, which enhances both the adhesion to the substrate and the cohesion between the polymer chains nih.gov.

Table 1: Tensile Shear Strength of Starch-PVA Blends

Sample Tensile Shear Strength (MPa)
PVA 1.8
SM PVA (Silane Modified PVA) 2.5
SPVA (Starch-PVA blend) 3.2
SM SPVA (Silane Modified Starch-PVA blend) 4.5

This interactive data table is based on research findings on the effect of vinyl silane modification on the tensile properties of starch-polyvinyl alcohol blends. nih.gov

These findings highlight the effectiveness of vinyl silanes in improving the mechanical performance of polymer composites. The crosslinking reaction of the vinyl groups leads to a more robust material with enhanced thermal and mechanical properties nih.gov.

Surface Modification and Functionalization

Beyond its role as a coupling agent within a composite matrix, this compound is also extensively used for the surface modification and functionalization of various inorganic materials. This surface treatment can alter the surface energy, improve compatibility with other materials, and enhance dispersibility in liquid media.

This compound can be applied to the surfaces of a wide range of inorganic substrates, including glass fibers, metal particles, and ceramic fillers, to alter their surface chemistry. The process is similar to the initial steps of its function as a coupling agent, involving the hydrolysis of the methoxy groups and subsequent condensation with surface hydroxyls to form a stable, covalent bond with the substrate.

This surface modification effectively transforms the hydrophilic, inorganic surface into a more organophilic one, due to the presence of the organic vinyl and methyl groups. This change in surface character is crucial for a variety of applications where the interaction between the inorganic material and an organic phase is critical.

A primary goal of surface modification with this compound is to improve the compatibility and dispersibility of inorganic fillers within a polymer matrix or a solvent. Untreated inorganic fillers are often hydrophilic and tend to agglomerate in hydrophobic polymer matrices, leading to poor dispersion and suboptimal composite properties.

By treating the filler with this compound, the surface becomes more hydrophobic, reducing the interfacial tension between the filler and the polymer. This improved compatibility allows for a more uniform dispersion of the filler particles throughout the matrix, preventing agglomeration and leading to a more homogeneous composite material with enhanced performance. The improved dispersion also contributes to better processing characteristics of the filled polymer, such as reduced viscosity.

Introduction of Specific Functional Groups for Advanced Applications

This compound serves as a versatile building block in chemical synthesis, enabling the introduction of specific functional groups into a variety of materials. This functionalization is primarily achieved through two main pathways: the reactivity of its vinyl group and the hydrolysis and condensation of its dimethoxy groups.

The vinyl group is susceptible to several addition reactions, most notably hydrosilylation. This process involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, catalyzed by a platinum complex. This reaction is a cornerstone for creating precisely defined molecular architectures. For instance, it allows for the grafting of silsesquioxanes onto polysiloxane backbones, creating hybrid materials with unique properties. nih.gov The reactivity of the vinyl group also allows for its participation in polymerization processes, enabling the creation of tailored silicone products with specific characteristics. jcslc.com

The dimethoxysilyl group provides another route for functionalization. These alkoxy groups can undergo hydrolysis in the presence of water to form reactive silanol (Si-OH) groups. These silanols can then condensate with each other or with hydroxyl groups on the surface of inorganic materials (like glass, silica, or metal oxides) to form stable siloxane (Si-O-Si) or Si-O-Metal bonds. nih.govgelest.com This process is fundamental to its role as a coupling agent, bridging the interface between organic polymers and inorganic substrates. This dual reactivity allows this compound to be a key component in designing advanced materials with tailored functionalities for applications ranging from coatings and adhesives to sophisticated electronic components.

Polymer Synthesis and Hybrid Material Development

Precursor for Silicone Polymers and Organosilicon Derivatives

This compound is a key precursor in the synthesis of a wide array of silicone polymers and other organosilicon derivatives. jcslc.comchemimpex.com Its bifunctional nature, possessing both a reactive vinyl group and hydrolyzable methoxy groups, allows for its incorporation into polymer chains and networks through various polymerization techniques. jcslc.com

In the synthesis of silicone polymers, also known as polysiloxanes, this compound can be used in co-polycondensation reactions. For example, it can be co-polycondensed with other alkoxysilanes, such as dimethyldiethoxysilane, to produce copoly(methylvinyl)(dimethyl)siloxanes. nih.govresearchgate.net This process allows for the creation of copolymers with finely tuned molecular weights and a regulated number of functional methylvinylsiloxane units. nih.govresearchgate.net The resulting polymers form the basis for numerous silicone products, including sealants, adhesives, coatings, and elastomers. jcslc.com

The reactivity of this silane also makes it a critical intermediate in the laboratory for synthesizing novel organosilicon compounds. chemimpex.com Researchers utilize it to develop new materials with unique properties for specialized applications in fields like nanotechnology and materials science. chemimpex.com For instance, it can be used in silyl-Heck reactions to prepare vinyl silyl (B83357) ethers and disiloxanes, which are valuable reagents in organic synthesis. organic-chemistry.orgnih.gov

Crosslinking Agent in Polymer Networks

A significant application of this compound is its role as a crosslinking agent, particularly for polyolefins like polyethylene. sinosil.com This process, often referred to as moisture curing, enhances the polymer's mechanical strength, thermal stability, and chemical resistance.

The crosslinking mechanism involves two primary steps:

Grafting: The vinyl silane is grafted onto the polymer backbone. This is typically initiated by a peroxide, such as dicumyl peroxide, which creates free radicals on the polymer chain. These radicals then react with the vinyl group of the silane, covalently bonding it to the polymer. scielo.br

Hydrolysis and Condensation: The grafted polymer is then exposed to moisture. The dimethoxy groups on the silicon atom hydrolyze to form silanol groups (Si-OH). These silanol groups subsequently undergo a condensation reaction, often accelerated by an organotin catalyst, to form stable siloxane bridges (–Si–O–Si–) between adjacent polymer chains. scielo.brresearchgate.net This network of crosslinks restricts the mobility of the polymer chains, leading to a thermoset material with improved properties. scielo.br

This silane crosslinking technology is widely used in the production of materials for pipes and cables, especially for low and medium voltage power cables. sinosil.comatamanchemicals.com

Component in Silicone-Acrylic Hybrid Polymers and Interpenetrating Polymer Networks

This compound and similar vinyl silanes are instrumental in the development of advanced hybrid materials, such as silicone-acrylic polymers and Interpenetrating Polymer Networks (IPNs). These materials combine the desirable properties of both silicones (e.g., thermal stability, flexibility, hydrophobicity) and acrylics (e.g., toughness, transparency, adhesion).

In silicone-acrylic hybrid systems, the vinyl silane acts as a molecular bridge. It can be copolymerized with acrylic monomers, such as methyl methacrylate, via its vinyl group. ekb.egscispace.com The pendant alkoxysilyl groups can then undergo hydrolysis and condensation to form a crosslinked siloxane network within the acrylic matrix. This enhances properties like thermal stability and adhesion to inorganic substrates. atamanchemicals.comekb.egscispace.com This approach has been shown to significantly improve the mechanical and electrical properties of acrylic rubber. ekb.egscispace.com The resulting hybrid polymers exhibit a more homogeneous distribution of silicone moieties compared to simple blends. paint.org

Vinyl silanes also facilitate the creation of semi- or full-IPNs. researchgate.net In these structures, two independent polymer networks are physically entangled with each other. For example, a polyurethane network can be formed in the presence of a linear polymethacrylate that has been functionalized with a vinyl silane. The subsequent crosslinking of the silane groups creates a second, interlocked network, leading to a semi-IPN with enhanced dimensional stability and mechanical properties. researchgate.net

Synthesis of Oligosiloxanes and Polysiloxanes with Controlled Structures

The synthesis of oligosiloxanes and polysiloxanes with well-defined structures is crucial for creating materials with specific, predictable properties. This compound is a valuable monomer in this context, enabling precise control over the final polymer architecture.

One method to achieve this control is through the co-hydrolysis and condensation of different functional silanes. researchgate.net For instance, vinyl-methyl oligosiloxane resins can be synthesized through a hydrolytic sol-gel reaction of this compound with other silanes like dimethyldiethoxysilane. nih.govresearchgate.netresearchgate.net By carefully controlling the reaction conditions and the ratio of the monomers, it is possible to produce polysiloxanes with a specific molecular weight and a predetermined density of reactive vinyl groups along the chain. nih.govresearchgate.net

These controlled structures are essential for subsequent reactions. For example, the vinyl groups distributed along the polysiloxane chain can be used as sites for further modification, such as hydrosilylation, to attach other functional molecules or to create crosslinked elastomers. mdpi.com This ability to synthesize polysiloxanes with tailored structures is fundamental to developing advanced materials for applications in electronics, biomedicine, and coatings. nih.govresearchgate.net

Parameter Description Significance Reference Example
Monomer RatioThe molar ratio of this compound to other silane co-monomers.Determines the density of functional vinyl groups along the polymer chain.Co-polycondensation with dimethyldiethoxysilane to create copolymers with varying methylvinylsiloxane units. nih.govresearchgate.net
Reaction ConditionsFactors such as temperature, catalyst, and solvent used during polymerization.Influences the rate of reaction, molecular weight distribution, and degree of branching.Polycondensation in an active medium followed by thermal condensation to achieve specific molecular weights. nih.govresearchgate.net
Post-polymerization ModificationSubsequent reactions involving the vinyl groups on the synthesized polysiloxane.Allows for the creation of complex, functionalized materials and crosslinked networks.Hydrosilylation reactions to form silicone elastomers. mdpi.com

Co-monomer in Copolymerization Reactions (e.g., with Polyethylene, Acrylics, Styrene)

This compound functions effectively as a co-monomer in copolymerization reactions with a variety of other monomers, which imparts the resulting polymer with the beneficial properties of silicones and provides a mechanism for subsequent crosslinking. sinosil.com

Application in Sol-Gel Processes for Coatings and Hybrid Materials

The sol-gel process is a versatile method for creating solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel) of either discrete particles or network polymers. Organofunctional alkoxysilanes like this compound are frequently employed in sol-gel chemistry to introduce organic functionalities into an inorganic silica network, leading to the formation of hybrid organic-inorganic materials. mdpi.commdpi.com

The process begins with the hydrolysis of the methoxy groups of this compound in the presence of water and a catalyst (acid or base) to form silanol intermediates. These silanols then undergo condensation reactions with other silanols or unhydrolyzed methoxy groups to form a three-dimensional siloxane (Si-O-Si) network. The vinyl groups remain as pendant functionalities on this inorganic backbone.

The presence of the vinyl group imparts an organic character to the resulting material, which can be exploited for further reactions, such as polymerization or cross-linking, to create tailored properties in the final coating or bulk material. For instance, hybrid coatings derived from vinyl-functionalized silanes can be designed to have specific mechanical, thermal, and optical properties.

In a study on hybrid silane-based coatings, vinyltrimethoxysilane (VTMS), a close analog of this compound, was used in combination with tetraethoxysilane (TEOS) to create protective coatings on titanium alloys for biomedical applications. The resulting coatings were continuous, transparent, and exhibited excellent corrosion resistance. mdpi.com The vinyl groups within the siloxane network provide sites for potential further functionalization, for example, with bioactive molecules.

The properties of the final sol-gel material can be tuned by controlling the reaction conditions, such as the water-to-silane ratio, catalyst type, and temperature. These parameters influence the rates of hydrolysis and condensation, which in turn determine the structure and properties of the resulting network. osti.gov

Table 1: Influence of Precursors on Sol-Gel Coating Properties

Precursor SystemKey Properties of Resulting MaterialPotential Applications
This compoundHybrid organic-inorganic network with pendant vinyl groups.Functional coatings, cross-linkable matrices, hybrid materials.
Vinyltrimethoxysilane (VTMS) / Tetraethoxysilane (TEOS)Continuous, transparent coatings with high corrosion resistance.Protective coatings for biomedical implants. mdpi.com
Vinyltriethoxysilane (VTES)Formation of a siloxane network with pendant vinyl groups.Anticorrosion coatings, surface modification. nih.gov

Intermediate in Stereoselective Organic Synthesis

This compound serves as a valuable intermediate in a variety of stereoselective organic synthesis reactions. The vinylsilane moiety can be transformed into a range of functional groups with high stereocontrol, making it a useful building block in the synthesis of complex organic molecules.

The Hiyama cross-coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organosilane and an organic halide. wikipedia.org Vinylalkoxysilanes, such as this compound, are effective coupling partners in this reaction. The presence of the alkoxy groups on the silicon atom facilitates the transmetalation step in the catalytic cycle, often allowing the reaction to proceed under milder conditions compared to trialkylvinylsilanes. organic-chemistry.org

The reaction is typically activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent silicon species, increasing the nucleophilicity of the vinyl group. organic-chemistry.org The general mechanism involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the activated vinylsilane and subsequent reductive elimination to afford the cross-coupled product and regenerate the palladium(0) catalyst. wikipedia.orgmdpi.com

A key advantage of the Hiyama coupling is the low toxicity and stability of organosilanes compared to other organometallic reagents. The reaction tolerates a wide range of functional groups and has been applied in the synthesis of natural products. wikipedia.org While specific examples detailing the use of this compound in Hiyama couplings are not abundant in the surveyed literature, its reactivity is expected to be analogous to other vinylalkoxysilanes.

The Tamao-Fleming oxidation is a powerful method for the stereospecific conversion of a carbon-silicon bond to a carbon-oxygen bond. jk-sci.com This reaction allows vinylsilanes to serve as synthetic equivalents of vinyl alcohols or carbonyl compounds. The oxidation of vinylsilanes typically yields ketones or aldehydes, depending on the substitution pattern of the vinyl group.

The reaction is generally carried out in two steps. First, the vinylsilane is treated with a peroxy acid, such as peracetic acid or meta-chloroperoxybenzoic acid (mCPBA), to form an intermediate epoxide. This is followed by a rearrangement and hydrolysis, often promoted by a fluoride source or a base, to yield the corresponding carbonyl compound. organic-chemistry.orgchem-station.com The stereochemistry of the vinylsilane is often retained in the product. jk-sci.com

For a vinyl(alkoxy)silane like this compound, the presence of the alkoxy groups can influence the reaction conditions required for the oxidation. While specific studies on the Tamao-Fleming oxidation of this compound are limited, the general principles of this reaction are well-established for a wide range of organosilanes. nrochemistry.com

Desilylative halogenation is a reaction where a carbon-silicon bond is cleaved and replaced with a carbon-halogen bond. This transformation is particularly useful for the stereospecific synthesis of vinyl halides from vinylsilanes. The reaction typically proceeds with retention of configuration at the double bond.

Various reagents can be used to effect this transformation, including molecular halogens (e.g., I₂, Br₂), N-halosuccinimides (NBS, NCS), and other electrophilic halogen sources. The choice of reagent and reaction conditions can influence the outcome and selectivity of the reaction.

Silylcupration involves the addition of a silyl-copper species across a carbon-carbon multiple bond, such as an alkyne or an allene. This reaction is a powerful tool for the synthesis of functionalized vinylsilanes with high regio- and stereoselectivity. The resulting vinylsilane can then be used in a variety of subsequent transformations, including cross-coupling reactions and oxidations.

The silyl-copper reagent is typically generated in situ from a silyllithium or silyl-Grignard reagent and a copper(I) salt. The addition of this reagent to an alkyne, for example, proceeds in a syn-selective manner to afford a vinylcuprate intermediate, which can then be quenched with an electrophile to introduce a new substituent on the double bond.

There is a lack of specific information in the reviewed literature regarding the use of this compound in silylcupration reactions. Typically, in silylcupration, a silyl group is added to an unsaturated substrate. As this compound is already a vinylsilane, it would more likely be a product of such a reaction rather than a reactant.

Theoretical and Computational Investigations

Thermodynamic and Kinetic Modeling of Reactions

The primary reactions of interest for (Dimethoxymethyl)(vinyl)silane are hydrolysis and condensation. Thermodynamic and kinetic modeling are crucial for understanding the rates and equilibrium positions of these reactions, which dictate the formation of silanol (B1196071) intermediates and subsequent siloxane networks.

The hydrolysis of alkoxysilanes, such as this compound, involves the stepwise substitution of alkoxy groups (in this case, methoxy (B1213986) groups) with hydroxyl groups from water. researchgate.netelsevier.es This is followed by condensation reactions, where silanol groups react with each other or with remaining alkoxy groups to form stable Si-O-Si (siloxane) bonds. researchgate.netelsevier.es

Kinetic models for these processes are often developed by monitoring the concentration of reactants and products over time, typically using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net The hydrolysis reaction is often treated as a pseudo-first-order reaction with respect to the alkoxysilane. researchgate.net The rates of both hydrolysis and condensation are highly dependent on factors such as pH, temperature, solvent, and the presence of catalysts. researchgate.netnih.gov For instance, the hydrolysis of vinyltrialkoxysilanes is extremely slow under neutral conditions but increases dramatically in the presence of trace amounts of acid or base. researchgate.net

Kinetic studies on analogous compounds like vinyltrimethoxysilane (VTMS) provide insight into the expected behavior of this compound. The rate constants for hydrolysis can vary by several orders of magnitude depending on the reaction conditions. researchgate.net Activation energies for the hydrolysis and condensation of various silanes have been determined, providing the quantitative data needed for robust modeling. nih.gov These models are essential for controlling the sol-gel process and tailoring the final properties of materials derived from these silanes.

Table 1: Apparent Rate Constants for Hydrolysis of Vinyltrialkoxysilanes Under Various Conditions
Silane (B1218182)ConditionApparent Rate Constant (k, M⁻¹s⁻¹)Source
Vinyltrimethoxysilane (VTMS)Neutral1.3 × 10⁻⁶ researchgate.net
Vinyltriethoxysilane (VTES)Neutral1.3 × 10⁻⁶ researchgate.net
Aminotriethoxy Silane (APTS)Neutral (Initial Step)2.77 × 10⁻⁴ nih.gov
Aminotriethoxy Silane (APTS)Neutral (Secondary Step)0.733 × 10⁻⁴ nih.gov

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it an invaluable tool for elucidating reaction mechanisms at the atomic level. semanticscholar.orgmdpi.com For this compound, DFT calculations can provide detailed insights into the pathways of hydrolysis, condensation, and reactions involving its vinyl group.

DFT studies can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. mdpi.comresearchgate.net The calculated energy differences between these states allow for the determination of activation energies and reaction enthalpies, which explain the feasibility and kinetics of a particular pathway. lp.edu.ua For example, DFT has been used to study the Friedel-Crafts alkylation reaction between vinyltrimethoxysilane and styrene, calculating activation energies for substitution at different positions on the styrene ring. lp.edu.ua The calculated activation energy for one reaction center in this system was found to be approximately 78.90 kJ/mol. lp.edu.ua

Furthermore, DFT is employed to understand the adhesion mechanism of silane coupling agents on various substrates. researchgate.net By calculating parameters such as global hardness, dipole moment, and the number of electrons transferred, researchers can predict the effectiveness of a silane in bonding to a metal or inorganic surface. researchgate.net These calculations help in understanding the explicit interactions between the silane and the substrate, providing a fundamental basis for selecting the most effective coupling agents for specific applications. semanticscholar.orgresearchgate.net

Table 2: Calculated Activation Energies (ΔE*) for Friedel-Crafts Reaction of Vinyltrimethoxysilane with Styrene
Substitution PositionTotal Activation Energy (kJ/mol)Activation Energy per Reaction Center (kJ/mol)Source
para-315.6178.90 lp.edu.ua
meta-338.9084.73 lp.edu.ua

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations of Silane Systems

While DFT provides detailed electronic information, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the collective behavior and statistical properties of larger systems over longer timescales.

Molecular Dynamics (MD) simulations track the positions and velocities of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This technique is particularly useful for studying the dynamic processes of silane systems, such as the formation of self-assembled monolayers (SAMs) on surfaces, the structure of the silane-polymer interphase, and the mechanical properties of composite materials. bohrium.comresearchgate.netresearchgate.net Reactive force fields (ReaxFF) can be used in MD simulations to model chemical reactions like hydrolysis and condensation dynamically. researchgate.netresearchgate.net MD simulations have been used to investigate the organization of water molecules at silane-functionalized interfaces, the diffusion of ions, and the influence of silane chain length and surface coverage on interfacial properties. bohrium.com These simulations show that bulk properties of the system are typically recovered at a distance of about 0.7 nm from the interface. bohrium.com

Monte Carlo (MC) simulations use random sampling to obtain numerical results for complex systems. youtube.com In the context of silane chemistry, MC methods are often applied to simulate polymerization processes and adsorption phenomena. researchgate.netosti.govresearchgate.net For example, Grand Canonical Monte Carlo (GCMC) simulations can be used to calculate the adsorption isotherms of silanes in porous materials like metal-organic frameworks (MOFs). youtube.com Dynamic Monte Carlo simulations can model the sol-gel polymerization of alkoxysilanes, taking into account important features like substitution effects and cyclization reactions to predict the evolution of the polymer structure and the point of gelation. researchgate.net

Computational Studies on Interfacial Bonding and Interphase Structure

The efficacy of this compound as a coupling agent hinges on its ability to form a strong and stable interface between an inorganic substrate and an organic polymer. Computational studies are essential for understanding the structure and properties of this critical interfacial region, often called the interphase.

A combination of DFT and MD simulations is frequently used to probe this interphase. DFT calculations provide a fundamental understanding of the chemical bonding at the interface, for instance, the formation of covalent Si-O-Substrate bonds. semanticscholar.orgresearchgate.net These first-principles investigations can quantify the adhesion strength by calculating the binding energy between the silane and the surface. researchgate.net

MD simulations, on the other hand, can model the larger-scale structure of the interphase, which may be several nanometers thick. researchgate.net These simulations reveal how silane molecules organize on the surface, the extent of cross-linking within the siloxane network, and how polymer chains from the matrix entangle with the functionalized surface. researchgate.netresearchgate.net By performing virtual tensile or shear tests in the simulation, researchers can predict the mechanical properties of the interface, such as interfacial shear strength, and identify failure mechanisms at the atomic level. researchgate.netresearchgate.net Studies have shown that the strength of the interphase is significantly influenced by the density of silane bonds with the surface and the thickness of the silane layer. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.